tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate
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Overview
Description
Tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound is known for its unique spirocyclic structure, which includes an oxo group, an oxa group, and an azaspiro group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves several steps. One common method includes the reaction of this compound with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce hydroxyl derivatives .
Scientific Research Applications
Tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate include:
- Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
- Tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
- Tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific spirocyclic structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where such properties are desired .
Properties
CAS No. |
1251022-91-9 |
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Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-4-5-16-8-12(13)6-9(14)7-12/h4-8H2,1-3H3 |
InChI Key |
WTULSIHLCDGWLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC12CC(=O)C2 |
Origin of Product |
United States |
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